![molecular formula C4H3BrF3N3 B1450291 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1609402-81-4](/img/structure/B1450291.png)
3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Overview
Description
3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole, otherwise known as BMTT, is an important chemical compound that has many applications in the scientific research field. It is a triazole derivative that has been studied extensively due to its unique properties and potential applications. BMTT has a wide range of uses in synthetic organic chemistry, including as a reagent for the synthesis of various compounds, and its reactivity makes it a useful tool for the development of new compounds. Additionally, BMTT has been studied for its potential applications in medicinal chemistry, where it can be used as an inhibitor of certain enzymes. In
Scientific Research Applications
Synthesis of Fluorinated Derivatives : 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used in the synthesis of poly-substituted triazolo[1,5-a]pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives, showcasing its utility in creating fluorinated compounds (Zohdi, 1997).
Chemical Reactivity Studies : The kinetics of reactions involving various bromo-N-methyl-tetrazoles and -triazoles have been studied to understand the relative electron-releasing power of nitrogen atoms in these compounds (Barlin, 1967).
Novel Antimicrobial Agents : New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized as potential antimicrobial agents, demonstrating the biomedical applications of these compounds (Kaplancikli et al., 2008).
Development of New Heterocyclic Systems : Research into the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and novel gem-difluorinated pyrano[3,4-d][1,2,3]-triazol-4-one compounds expands the chemical diversity and potential applications of triazole derivatives (Peng & Zhu, 2003).
Alkylation and Cycloaddition Reactions : Studies on the reactions of unsaturated azides and the synthesis of 1,2,3-triazoles from propargyl azides reveal insights into the mechanisms and applications of these reactions in synthetic chemistry (Banert, 1989).
Synthesis of 1,2,4-Triazole Derivatives : The interaction of 5-trifluoromethyl-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide and their potential applications in various fields highlight the versatility of these compounds (Holovko-Kamoshenkova et al., 2020).
properties
IUPAC Name |
3-bromo-1-methyl-5-(trifluoromethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-2(4(6,7)8)9-3(5)10-11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVENSHIRMMCLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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